![molecular formula C20H13N5O5 B14867625 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14867625.png)
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is fused to a benzene ring, and a dinitrobenzamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide typically involves the following steps:
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction may involve cyclization and subsequent functionalization to introduce the desired substituents.
Attachment of the Phenyl Group: The imidazo[1,2-a]pyridine core is then coupled with a phenyl group through a cross-coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Introduction of the Dinitrobenzamide Group: The final step involves the nitration of the benzamide group to introduce nitro groups at the 3 and 5 positions. This can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperature.
Substitution: Amines, thiols, nucleophilic solvents, moderate temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with nitro groups converted to amino groups.
Substitution: Substituted derivatives with new functional groups replacing the nitro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The presence of the imidazo[1,2-a]pyridine moiety allows for strong binding interactions, while the dinitrobenzamide group can participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as zolpidem and alpidem, which are used as sedative-hypnotic agents.
Dinitrobenzamide Derivatives: Compounds with similar nitrobenzamide groups, used in various therapeutic applications.
Uniqueness
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide is unique due to the combination of the imidazo[1,2-a]pyridine core and the dinitrobenzamide group, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in other similar compounds.
Properties
Molecular Formula |
C20H13N5O5 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C20H13N5O5/c26-20(14-9-16(24(27)28)11-17(10-14)25(29)30)21-15-5-3-4-13(8-15)18-12-23-7-2-1-6-19(23)22-18/h1-12H,(H,21,26) |
InChI Key |
WDOYCJRRXDHULU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(benzylamino)-5-(3,4-dimethoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14867554.png)

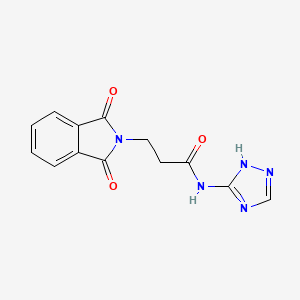
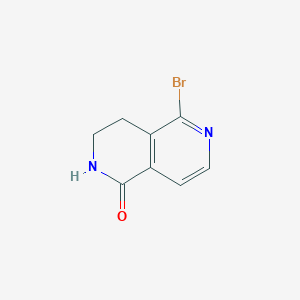
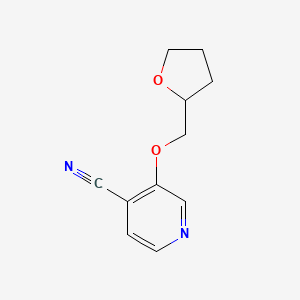
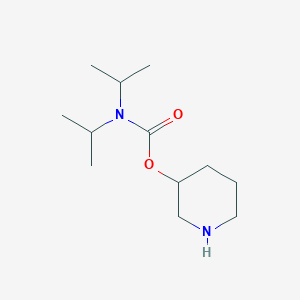
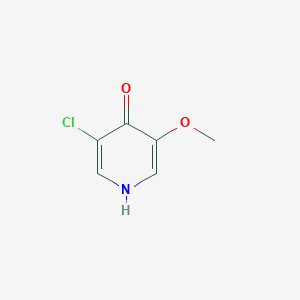
![(2-(4-Fluorophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14867607.png)

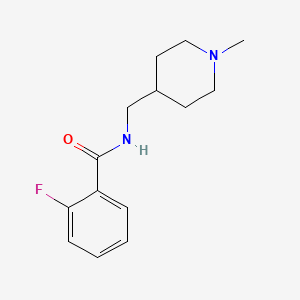
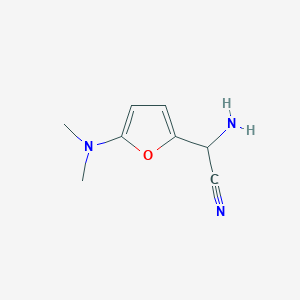

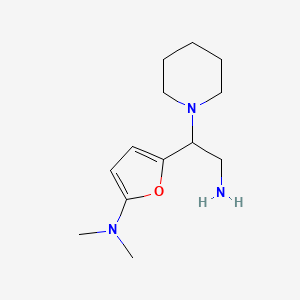
![3-benzyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14867647.png)
